molecular formula C16H9ClO3 B189280 2-Chloro-3-phenoxy-1,4-naphthoquinone CAS No. 71369-17-0

2-Chloro-3-phenoxy-1,4-naphthoquinone

Cat. No. B189280
CAS RN: 71369-17-0
M. Wt: 284.69 g/mol
InChI Key: QPTXRNYONDDBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-phenoxy-1,4-naphthoquinone, also known as CPNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPNQ is a member of the naphthoquinone family, which is known for its diverse range of biological activities.

Mechanism Of Action

The mechanism of action of 2-Chloro-3-phenoxy-1,4-naphthoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. 2-Chloro-3-phenoxy-1,4-naphthoquinone may also interfere with cellular signaling pathways, leading to cell death.

Biochemical And Physiological Effects

2-Chloro-3-phenoxy-1,4-naphthoquinone has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-3-phenoxy-1,4-naphthoquinone has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, 2-Chloro-3-phenoxy-1,4-naphthoquinone has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

2-Chloro-3-phenoxy-1,4-naphthoquinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Chloro-3-phenoxy-1,4-naphthoquinone is also relatively inexpensive, making it accessible to researchers with limited budgets. However, there are also some limitations to its use. 2-Chloro-3-phenoxy-1,4-naphthoquinone is a highly reactive compound that can be toxic to cells at high concentrations. It is also difficult to deliver 2-Chloro-3-phenoxy-1,4-naphthoquinone to specific cells or tissues, which can limit its usefulness in some applications.

Future Directions

There are several future directions for research on 2-Chloro-3-phenoxy-1,4-naphthoquinone. One area of interest is the development of new photosensitizers for use in photodynamic therapy. 2-Chloro-3-phenoxy-1,4-naphthoquinone has shown promise in this area, but further research is needed to optimize its effectiveness. Another area of interest is the development of new antimicrobial agents. 2-Chloro-3-phenoxy-1,4-naphthoquinone has shown activity against a wide range of bacteria and fungi, but further research is needed to determine its potential as a clinical treatment. Finally, 2-Chloro-3-phenoxy-1,4-naphthoquinone has shown potential as an anti-inflammatory agent, and further research is needed to determine its effectiveness in treating inflammatory diseases.

Synthesis Methods

The synthesis of 2-Chloro-3-phenoxy-1,4-naphthoquinone involves the reaction of 2-chloro-1,4-naphthoquinone with phenol in the presence of a base. The reaction proceeds through an electrophilic substitution mechanism, where the chlorine atom is replaced by the phenoxy group. The resulting product is a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

2-Chloro-3-phenoxy-1,4-naphthoquinone has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. 2-Chloro-3-phenoxy-1,4-naphthoquinone has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.

properties

IUPAC Name

2-chloro-3-phenoxynaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO3/c17-13-14(18)11-8-4-5-9-12(11)15(19)16(13)20-10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTXRNYONDDBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277294
Record name 2-CHLORO-3-PHENOXY-1,4-NAPHTHOQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-phenoxy-1,4-naphthoquinone

CAS RN

71369-17-0
Record name 2-Chloro-3-phenoxy-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71369-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-phenoxy-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071369170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002637574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1507
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-CHLORO-3-PHENOXY-1,4-NAPHTHOQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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